3-Amino-3-(3,4-difluorophenyl)propanenitrile
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Overview
Description
3-Amino-3-(3,4-difluorophenyl)propanenitrile is an organic compound with the molecular formula C9H8F2N2 It is characterized by the presence of an amino group, a difluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-difluorophenyl)propanenitrile typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where 3,4-difluorobenzaldehyde is reacted with ammonia and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of alternative nitrile sources, such as acetonitrile, may be explored to reduce the use of hazardous reagents like hydrogen cyanide.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3,4-difluorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3,4-difluorophenyl)propanenitrile.
Reduction: Formation of 3-amino-3-(3,4-difluorophenyl)propanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3,4-difluorophenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can engage in hydrophobic interactions. The nitrile group may also participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(3,4-dichlorophenyl)propanenitrile
- 3-Amino-3-(3,4-dimethylphenyl)propanenitrile
Uniqueness
3-Amino-3-(3,4-difluorophenyl)propanenitrile is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C9H8F2N2 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-amino-3-(3,4-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2 |
InChI Key |
XFSPNMIPXSSKHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)F |
Origin of Product |
United States |
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